An In--Depth Technical Guide to 4-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride: Properties, Synthesis, and Applications
An In--Depth Technical Guide to 4-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride: Properties, Synthesis, and Applications
Section 1: Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The 4-fluoro-2,3-dihydro-1H-inden-1-amine core represents a privileged structural motif, merging the rigid, bicyclic framework of aminoindane with the unique physicochemical properties imparted by a fluorine substituent. This guide provides a comprehensive technical overview of its hydrochloride salt, a form often preferred for its improved stability and handling characteristics.
The aminoindane scaffold is a key component in several neurologically active pharmaceuticals. The introduction of a fluorine atom can profoundly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] Specifically, the placement of fluorine at the 4-position of the indane ring system introduces significant electronic and conformational constraints that can be exploited by medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic profiles. This document serves as a resource for researchers and drug development professionals, offering insights into the synthesis, characterization, and potential applications of this versatile chemical building block.
Section 2: Physicochemical and Structural Properties
4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral molecule, existing as two enantiomers, (R) and (S), as well as a racemic mixture. The stereochemistry at the C1 position is critical for its biological activity and interaction with chiral targets like enzymes and receptors. The hydrochloride salt is typically a crystalline solid, appearing as a white to light gray powder.
A Note on Causality: The conversion of the free base to a hydrochloride salt is a deliberate and common practice in pharmaceutical development. The primary driver is to enhance the compound's aqueous solubility and crystallinity. A crystalline solid is easier to purify via recrystallization, possesses a well-defined melting point, and generally exhibits superior long-term stability compared to the often-oily or amorphous free base, which is crucial for consistent formulation and dosing.
The key physicochemical data for the racemic and enantiopure forms are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | N/A |
| Molecular Formula | C₉H₁₁ClFN | [3] |
| Molecular Weight | 187.64 g/mol | [3] |
| Appearance | Light gray powder | N/A |
| CAS Number (Racemic) | 936220-71-2, 148960-34-3 | [4] |
| CAS Number ((S)-enantiomer) | 1286734-90-4 | [3] |
| CAS Number ((R)-enantiomer) | 1637540-45-4 |
Below is a diagram illustrating the chemical structure of the (R)-enantiomer of 4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.
Caption: Structure of (R)-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.
Section 3: Synthesis and Purification
The most direct and widely applicable method for synthesizing 4-fluoro-2,3-dihydro-1H-inden-1-amine is the reductive amination of the corresponding ketone, 4-fluoro-1-indanone.[5] This one-pot reaction is efficient and amenable to scale-up, making it a preferred route in both academic and industrial settings.
Expertise & Experience Insight: Reductive amination is a powerful C-N bond-forming reaction that proceeds via an imine intermediate. The choice of reducing agent is critical for success. Sodium triacetoxyborohydride is often selected over other hydrides like sodium borohydride or sodium cyanoborohydride. The rationale is its mild nature and high selectivity for reducing the protonated iminium ion intermediate over the starting ketone, which minimizes the formation of the corresponding alcohol byproduct. Furthermore, it operates effectively under weakly acidic conditions, which are optimal for imine formation, and avoids the toxicity concerns associated with cyanide-based reagents.[6][7]
Caption: Synthetic workflow for 4-fluoro-2,3-dihydro-1H-inden-1-amine HCl.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a representative, self-validating system for the synthesis and purification of the target compound.
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Reaction Setup:
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To a round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-1-indanone (1.0 eq).
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Add methanol (MeOH, ~10 mL per gram of indanone) to dissolve the ketone.
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Add ammonium acetate (NH₄OAc, 5.0 eq) to the solution. The large excess of the ammonia source drives the equilibrium towards imine formation.
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Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
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-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes. This controlled addition is crucial to manage the exothermic reaction and prevent side reactions.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the acetic acid byproduct.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free base, typically as an oil.
-
-
Salt Formation and Purification:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or EtOAc.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2.0 M) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution as a solid. The formation of a precipitate is a key validation step.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum.
-
For higher purity, the salt can be recrystallized from a solvent system such as ethanol/ether.
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Section 4: Analytical Characterization
A rigorous analytical workflow is essential to confirm the structure, identity, and purity of the synthesized compound. Each step provides a layer of validation, ensuring the material meets the required specifications for research or development.
Caption: Standard analytical workflow for compound characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary techniques for unambiguous structural confirmation. The proton NMR spectrum will show characteristic signals for the aromatic protons (split by the fluorine atom and each other), the benzylic methine proton (CH-NH₂), and the two diastereotopic methylene groups of the five-membered ring.
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Mass Spectrometry (MS): Typically coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the free base (151.18 Da) and assesses the purity of the sample.[8] The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 152.
-
Chiral High-Performance Liquid Chromatography (HPLC): For enantiopure samples, chiral HPLC is mandatory to determine the enantiomeric excess (e.e.). This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.
Section 5: Role in Medicinal Chemistry and Drug Development
The 4-fluoro-aminoindane scaffold is a valuable building block for creating novel therapeutic agents, particularly for central nervous system (CNS) targets. The fluorine atom at the 4-position exerts powerful effects that can be strategically leveraged.
-
Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atom on the aromatic ring reduces the electron density on the nitrogen atom of the amine. This decreases the basicity (pKa) of the amine compared to its non-fluorinated analog. This is a critical parameter, as it influences the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with target binding sites.[9]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the 4-position can block potential sites of metabolic oxidation on the aromatic ring by cytochrome P450 enzymes. This can lead to a longer biological half-life and improved pharmacokinetic profile.[2]
-
Target Binding Interactions: Fluorine can participate in unique non-covalent interactions within a protein's binding pocket, such as hydrogen bonds (with the fluorine acting as a weak acceptor) or orthogonal multipolar interactions with carbonyl groups. These interactions can enhance binding affinity and selectivity for the desired biological target.
This scaffold can serve as a starting point for synthesizing libraries of compounds for screening against various targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Section 6: Safety and Handling
As with any research chemical, 4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride should be handled with appropriate care in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Hazard Statements (GHS): Based on data for related compounds, it may be harmful if swallowed and cause skin and eye irritation.
-
Handling: Avoid creating dust. Use in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Section 7: References
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Ahmed, S., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 22(12), 2093. Available at: [Link]
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Mykhailiuk, P. K. (2020). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 12(2), 159-185. Available at: [Link]
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Al-Ostath, A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Molecules, 28(10), 4057. Available at: [Link]
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Myers, A. (n.d.). Reductive Amination. Harvard University. Retrieved January 7, 2026, from [Link]
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Ghafouri, R., et al. (2021). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure & Dynamics, 39(11), 3874-3881. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 4-Methoxy-1-indanone. Retrieved January 7, 2026, from [Link]
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Sharma, M., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Catalysis, 1. Available at: [Link]
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Scott, A. I., et al. (2021). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 16(11), 1281-1297. Available at: [Link]
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Al-Salahi, R., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4381. Available at: [Link]
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Google Patents. (2018). Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. Retrieved January 7, 2026, from
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Wikipedia. (n.d.). Reductive amination. Retrieved January 7, 2026, from [Link]
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Molander, G. A., et al. (2011). Functionalization of Organotrifluoroborates: Reductive Amination. Organic Letters, 13(7), 1832–1835. Available at: [Link]
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Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. Available at: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 7, 2026, from [Link]
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ResearchGate. (2022). trans-4-Fluoro-l-proline: A Sensitive 19F NMR Probe for the Rapid Simultaneous Enantiomeric Analysis of Multicomponent Amines. Retrieved January 7, 2026, from [Link]
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